MC-Val-Cit-PAB-Auristatin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PAB-Auristatin E is a compound used in the development of antibody-drug conjugates (ADCs). It is composed of Auristatin E, a potent cytotoxic tubulin modifier, linked via the MC-Val-Cit-PAB linker. This compound exhibits significant antitumor activity and is used in targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-Auristatin E involves the conjugation of Auristatin E with the MC-Val-Cit-PAB linker. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation typically involves peptide synthesis techniques, where the linker and the drug are sequentially assembled under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-Auristatin E undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes of tumor cells, releasing Auristatin E.
Common Reagents and Conditions
Cathepsin B: An enzyme that cleaves the Val-Cit-PAB linker.
Acidic Conditions: Used to simulate the tumor microenvironment for hydrolysis reactions.
Major Products Formed
The major product formed from the cleavage of this compound is Auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Scientific Research Applications
MC-Val-Cit-PAB-Auristatin E is primarily used in the development of ADCs for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying linker chemistry and drug conjugation techniques.
Biology: Investigated for its role in targeted drug delivery and its interactions with cellular components.
Industry: Utilized in the production of ADCs, which are a growing class of biopharmaceuticals.
Mechanism of Action
MC-Val-Cit-PAB-Auristatin E exerts its effects through the following mechanism:
Targeting: The ADC targets tumor cells via antigen recognition.
Internalization: The ADC is internalized by the tumor cell.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes, releasing Auristatin E.
Cytotoxicity: Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
MC-Val-Cit-PAB-Auristatin E is compared with other similar compounds, such as:
Monomethyl Auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule inhibitors used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
This compound is unique due to its specific linker chemistry, which allows for targeted release of the cytotoxic agent within the tumor microenvironment .
Properties
Molecular Formula |
C68H108N11O13+ |
---|---|
Molecular Weight |
1287.6 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
ULBSEZSVDXRNQN-UIMDRQLBSA-O |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.